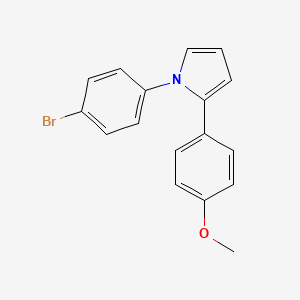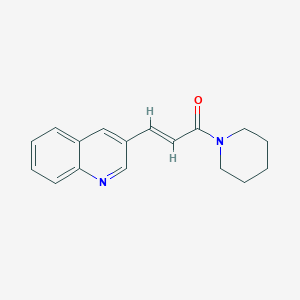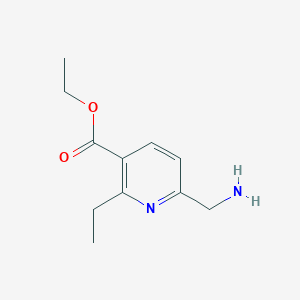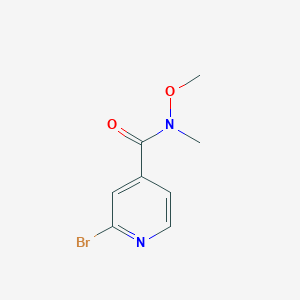
1-(4-Bromophenyl)-2-(4-methoxyphenyl)pyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Bromophenyl)-2-(4-methoxyphenyl)pyrrole, also known as BPP, is a chemical compound that has been extensively studied for its potential therapeutic applications. BPP belongs to the class of pyrrole derivatives, which are known for their diverse biological activities.
作用机制
The mechanism of action of 1-(4-Bromophenyl)-2-(4-methoxyphenyl)pyrrole is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is essential for cell division. This compound may also interact with other cellular targets such as microtubules and actin filaments. In addition, this compound has been shown to modulate signaling pathways such as the NF-κB pathway, which is involved in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the target cell or tissue. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell division. In immune cells, this compound has been shown to inhibit the production of pro-inflammatory cytokines. In neuronal cells, this compound has been shown to have neuroprotective effects and improve cognitive function.
实验室实验的优点和局限性
One of the advantages of using 1-(4-Bromophenyl)-2-(4-methoxyphenyl)pyrrole in lab experiments is its relatively simple synthesis method and high yield. This compound is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which may require the use of organic solvents. In addition, the mechanism of action of this compound is not fully understood, which may complicate the interpretation of experimental results.
未来方向
There are several future directions for research on 1-(4-Bromophenyl)-2-(4-methoxyphenyl)pyrrole. One direction is to further investigate the mechanism of action of this compound and its interaction with cellular targets. Another direction is to explore the potential therapeutic applications of this compound in other fields such as infectious diseases and cardiovascular disorders. Furthermore, the development of novel derivatives of this compound with improved solubility and potency may lead to the discovery of new therapeutic agents.
合成方法
The synthesis of 1-(4-Bromophenyl)-2-(4-methoxyphenyl)pyrrole involves the reaction of 4-bromobenzaldehyde and 4-methoxyacetophenone with pyrrole in the presence of a base such as sodium hydride. The reaction takes place in a solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The product is then purified using column chromatography or recrystallization. The yield of this compound is typically around 50-60%, and the compound can be obtained in a white crystalline form.
科学研究应用
1-(4-Bromophenyl)-2-(4-methoxyphenyl)pyrrole has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurological disorders. In cancer research, this compound has shown promising results as an inhibitor of tubulin polymerization, which is essential for cell division. This compound has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
In inflammation research, this compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to reduce the severity of inflammation in animal models of arthritis and colitis.
In neurological disorders research, this compound has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. This compound has also been shown to improve cognitive function in animal models of traumatic brain injury.
属性
IUPAC Name |
1-(4-bromophenyl)-2-(4-methoxyphenyl)pyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO/c1-20-16-10-4-13(5-11-16)17-3-2-12-19(17)15-8-6-14(18)7-9-15/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZEKZZOKRHAYFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=CN2C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-Chloro-2-(dimethylamino)phenyl]methanol](/img/structure/B2582630.png)
![2-(2-fluorobenzyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2582631.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide](/img/structure/B2582633.png)
![N-[(5-Phenyl-1,3-thiazol-2-yl)methyl]but-2-ynamide](/img/structure/B2582634.png)
![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2582637.png)
![1-((4-(benzo[d][1,3]dioxol-5-ylamino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)propan-2-ol](/img/structure/B2582640.png)

![2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]-N-(3-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}propyl)prop-2-enamide](/img/structure/B2582643.png)
![N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B2582645.png)
![6-(3-Fluorophenyl)-2-[1-(2-methylpyrazole-3-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2582647.png)

